molecular formula C20H15FN4O2S B11619206 (7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11619206
M. Wt: 394.4 g/mol
InChI Key: IJSKUTVGDNJOES-MSUUIHNZSA-N
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Description

3-[(7Z)-3-(4-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolo[3,2-a][1,3,5]triazine core, the introduction of the fluorophenyl group, and the construction of the indolone moiety. Typical reaction conditions might include the use of strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential, particularly if it shows activity against specific diseases or conditions.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the action of a natural ligand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolo[3,2-a][1,3,5]triazine derivatives, indolone derivatives, and fluorophenyl-containing compounds.

Uniqueness

What sets this compound apart might be its specific combination of functional groups and its unique three-dimensional structure, which could confer unique properties and activities.

Properties

Molecular Formula

C20H15FN4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

(7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15FN4O2S/c1-11-2-7-15-14(8-11)16(18(26)23-15)17-19(27)25-10-24(9-22-20(25)28-17)13-5-3-12(21)4-6-13/h2-8H,9-10H2,1H3,(H,23,26)/b17-16-

InChI Key

IJSKUTVGDNJOES-MSUUIHNZSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F

Origin of Product

United States

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